molecular formula C20H23NO B14187954 4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine CAS No. 919789-91-6

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine

Katalognummer: B14187954
CAS-Nummer: 919789-91-6
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: RKHIQUGPOCRXNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine is an organic compound characterized by a morpholine ring attached to a phenyl group, which is further substituted with a 3-phenylbut-2-en-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine typically involves the reaction of morpholine with a suitable phenyl-substituted butenone. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond to a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of N-substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine involves its interaction with specific molecular targets. The phenyl and morpholine groups can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Phenyl-3-buten-2-ol
  • 4-Phenyl-3-butyn-2-one
  • 4-Phenylbut-3-en-2-ol

Uniqueness

4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine is unique due to the presence of both a morpholine ring and a phenyl-substituted butenone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

919789-91-6

Molekularformel

C20H23NO

Molekulargewicht

293.4 g/mol

IUPAC-Name

4-[4-(3-phenylbut-2-en-2-yl)phenyl]morpholine

InChI

InChI=1S/C20H23NO/c1-16(18-6-4-3-5-7-18)17(2)19-8-10-20(11-9-19)21-12-14-22-15-13-21/h3-11H,12-15H2,1-2H3

InChI-Schlüssel

RKHIQUGPOCRXNU-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C)C1=CC=C(C=C1)N2CCOCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.